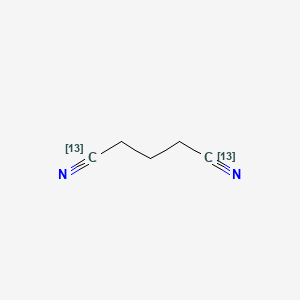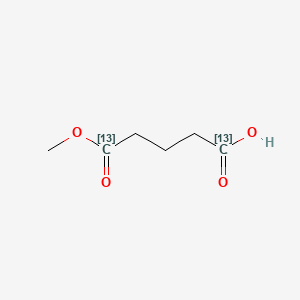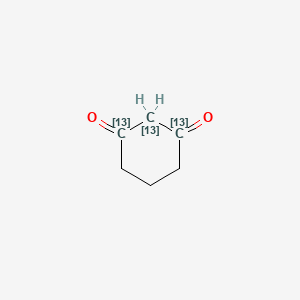
Amoxapine-d8
Vue d'ensemble
Description
Amoxapine-d8 is the deuterium labeled Amoxapine . Amoxapine is a tetracyclic antidepressant of the dibenzoxazepine family, though it is often classified as a secondary amine tricyclic antidepressant .
Synthesis Analysis
Amoxapine undergoes hepatic metabolism primarily via the CYP2D6 enzyme, leading to the formation of 2 active metabolites—7-hydroxy-amoxapine and 8-hydroxy-amoxapine .Molecular Structure Analysis
The molecular formula of this compound is C17H8D8ClN3O . The molecular weight is 321.8 g/mol . The InChI is 1S/C17H16ClN3O/c18-12-5-6-15-13 (11-12)17 (21-9-7-19-8-10-21)20-14-3-1-2-4-16 (14)22-15/h1-6,11,19H,7-10H2/i7D2,8D2,9D2,10D2 .Chemical Reactions Analysis
Amoxapine, a second-generation tricyclic dibenzoxazepine antidepressant, primarily functions by inhibiting the reuptake of norepinephrine in neuronal synapses .Physical And Chemical Properties Analysis
This compound has a molecular weight of 321.8 g/mol . It has a XLogP3-AA of 2.6 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . The exact mass is 321.1484038 g/mol . The monoisotopic mass is 321.1484038 g/mol . The topological polar surface area is 36.9 Ų . It has a heavy atom count of 22 .Applications De Recherche Scientifique
Pharmacological Profile and Therapeutic Potential
Amoxapine exhibits a unique pharmacological profile due to its action on neurotransmitters and ion channels. It's an inhibitor of norepinephrine and serotonin reuptake, blocks 5-HT and dopamine receptors, and acts on other neurotransmitter systems. Notably, it inhibits glycine transporters, activates delta-opioid receptors, and inhibits several potassium channels, contributing to its therapeutic potential in treating major depressive disorder and schizophrenia (Reeves et al., 2013).
Cytochrome P450 Enzyme Interaction
Amoxapine interacts with cytochrome P450 enzymes, crucial for drug metabolism and drug-drug interactions. It inhibits CYP2D6 and CYP3A4 with competitive mechanisms, impacting the metabolism of other psychotropic drugs, an essential consideration in polypharmacy for psychotic depression (Sakurai et al., 2004).
Quantum Computational Studies
Amoxapine has been studied using quantum computational methods, examining its molecular structure, charge exchange, and drug-likeness. Computational studies contribute to understanding its molecular behavior, interactions, and potential applications in pharmaceutical formulations (Sarala et al., 2021).
Antibacterial Potential and Adjuvant Therapy
Studies have demonstrated the potential of amoxapine to resensitize methicillin-resistant Staphylococcus aureus to antibiotics, suggesting its use as a bacterial resistance-modifying agent. This opens avenues for its application in addressing antibiotic resistance (Wilson et al., 2018).
Ion Channel Modulation
Amoxapine affects ion channels, like inhibiting delayed rectifier potassium currents in cerebellar granule cells via dopamine receptor and protein kinase A activation. This modulation is significant for understanding its impact on neuronal function and potential therapeutic applications (Yang et al., 2011).
Inhibition of β-Glucuronidase Activity
Amoxapine inhibits β-glucuronidase activity from human gut microbiota, a factor in drug metabolism and interactions. This property is crucial for predicting drug efficacy and side effects, especially in combination therapies (Yang & Wei, 2018).
Pharmaceutical Cocrystallization
Cocrystallization of amoxapine with natural acids enhances its solubility, a key factor in drug bioavailability and formulation. This process is vital for improving the pharmaceutical applicability of amoxapine (Joshi & Choudhury, 2017).
Mécanisme D'action
Target of Action
Amoxapine-d8, a deuterium labeled form of Amoxapine , primarily targets serotonin and norepinephrine reuptake . It also interacts with serotonin receptor 6 (HTR6) . These targets play a crucial role in mood regulation and cognitive function .
Mode of Action
This compound acts by decreasing the reuptake of norepinephrine and serotonin (5-HT) . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission . Additionally, this compound can reduce amyloid-β generation through multiple HTR6-mediated targets .
Biochemical Pathways
This compound affects the serotonergic and noradrenergic neurotransmission pathways . Chronic use of this compound leads to down-regulation of cerebral cortical β-adrenergic receptors and sensitization of post-synaptic serotonergic receptors . This results in an overall increase in serotonergic neurotransmission .
Pharmacokinetics
This compound is rapidly and almost completely absorbed from the gastrointestinal tract . Peak plasma concentrations usually occur within 1-2 hours of oral administration . The compound is extensively metabolized, and its metabolites undergo conjugation to form glucuronides . The elimination half-life of this compound is about 8 hours .
Result of Action
The molecular and cellular effects of this compound’s action include a positive effect on mood in depressed individuals . It also reduces amyloid-β generation, which is beneficial in the context of Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual factors such as genetics, age, and overall health can influence the drug’s action and efficacy .
Orientations Futures
Research conducted in mice has shown that amoxapine can reduce the production of amyloid-beta chains associated with Alzheimer disease by targeting the serotonin-6 (HTR-6, 5-HT-6) receptor . Multiple studies have shown that amoxapine can reduce the incidence of diarrhea in patients undergoing chemotherapy, particularly when used in conjunction with irinotecan . Furthermore, research has highlighted amoxapine’s effectiveness in the management of neuropathic pain .
Propriétés
IUPAC Name |
8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-12-5-6-15-13(11-12)17(21-9-7-19-8-10-21)20-14-3-1-2-4-16(14)22-15/h1-6,11,19H,7-10H2/i7D2,8D2,9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGDMFLQWFTERH-UFBJYANTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675614 | |
| Record name | 2-Chloro-11-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189671-27-9 | |
| Record name | 2-Chloro-11-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





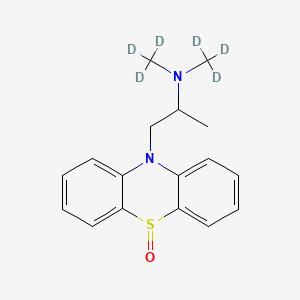
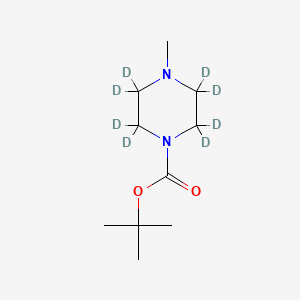

![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)
![5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde](/img/structure/B563537.png)
![1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563538.png)
